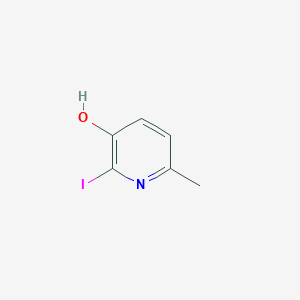

5-ethyl-1H-1,2,4-triazol-3-amine

説明

5-ethyl-1H-1,2,4-triazol-3-amine is a compound that consists of a triazole ring system and an amino group attached to carbon atom 3 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like this compound, often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways for the preparation of N-substituted 3-amino-1,2,4-triazoles were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .科学的研究の応用

Agricultural and Pharmaceutical Applications

5-ethyl-1H-1,2,4-triazol-3-amine and its derivatives have been extensively utilized in various fields, including agriculture and medicine. These compounds serve as the foundation for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, along with anti-corrosion additives. Their role extends to creating analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across applied sciences, biotechnology, energy, and chemistry sectors. In agriculture, these substances are instrumental in manufacturing insecticides, fungicides, plant growth regulators, and inhibitors for nitrogen fertilizers' nitrification. Medicinally, they are used to produce drugs with antimicrobial and cardioprotective effects, highlighting their versatility and significance in diverse applications (Nazarov et al., 2021).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have indicated their significant utility in not only pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural domains. These derivatives are widely used for optical materials, coloring agents, antioxidants, and additives for fuels and oils, showcasing their extensive industrial relevance. They are also valued for their low toxicity levels, making them safer options for various applications (Parchenko, 2019).

Proton-Conducting Polymeric Membranes

Recent studies have focused on the development of proton-conducting fuel cell membranes based on 1H-1,2,4-triazole. These materials exhibit improved characteristics such as enhanced film-forming ability, increased thermal and electrochemical stability, and high mechanical strength. They offer significant improvements in ionic conductivity under anhydrous conditions at temperatures above 100 °C, presenting a promising avenue for the creation of heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives, particularly 1,4-disubstituted 1,2,3-triazole compounds prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been identified as efficient, environmentally friendly, and non-toxic corrosion inhibitors for metals and their alloys in various acidic media. These compounds offer a promising solution for protecting metal surfaces from corrosion, highlighting the broader implications of triazole derivatives in industrial applications (Hrimla et al., 2021).

作用機序

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are believed to interact with various targets, including enzymes related to cancer progression .

Mode of Action

The reaction of triazole derivatives generally occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

生化学分析

Biochemical Properties

5-ethyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. For example, this compound can inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . Additionally, this compound can interact with various proteins through hydrogen bonding and hydrophobic interactions, affecting their stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound has been shown to modulate the activity of kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can bind to the active site of carbonic anhydrase, blocking the access of substrates and preventing the enzyme from catalyzing its reaction . Additionally, this compound can interact with transcription factors, proteins that regulate gene expression by binding to specific DNA sequences. By modulating the activity of transcription factors, this compound can influence the expression of target genes, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and proliferation after prolonged exposure . In in vivo studies, the temporal effects of this compound can vary depending on the dosage and administration route, with potential long-term impacts on tissue function and organism health.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may have minimal effects on physiological processes, while higher doses can result in significant changes in enzyme activity, gene expression, and cellular function . In some cases, high doses of this compound can cause toxic or adverse effects, such as tissue damage or organ dysfunction . It is essential to carefully determine the appropriate dosage for experimental studies to avoid potential toxicity and ensure reliable results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The metabolites of this compound can further participate in biochemical reactions, potentially affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of metabolic enzymes, altering the balance of metabolic pathways and impacting cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within the cell and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, with potential implications for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery . The localization of this compound can impact its activity and function, with potential effects on cellular processes such as gene expression, energy production, and protein synthesis.

特性

IUPAC Name |

5-ethyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWFWIXWMIMWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364896 | |

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-05-2 | |

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)